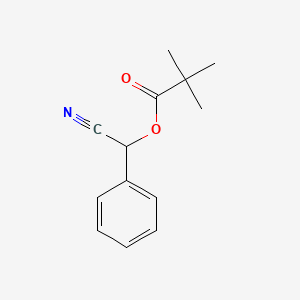
Cyano(phenyl)methyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(phenyl)methyl 2,2-dimethylpropanoate is an organic compound that features a cyano group, a phenyl group, and a 2,2-dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl 2,2-dimethylpropanoate typically involves the reaction of cyano(phenyl)methanol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyano(phenyl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Cyano(phenyl)methyl 2,2-dimethylpropanoic acid.
Reduction: Amino(phenyl)methyl 2,2-dimethylpropanoate.
Substitution: Nitro(phenyl)methyl 2,2-dimethylpropanoate or halogenated derivatives.
Scientific Research Applications
Cyano(phenyl)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyano(phenyl)methyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpropanoate: Lacks the cyano and phenyl groups, making it less reactive in certain chemical reactions.
Cyano(phenyl)methanol: Contains a hydroxyl group instead of the ester moiety, affecting its reactivity and applications.
Phenylacetonitrile: Similar structure but lacks the ester moiety, influencing its chemical behavior and uses.
Uniqueness
Cyano(phenyl)methyl 2,2-dimethylpropanoate is unique due to the presence of both the cyano and ester groups, which confer distinct reactivity and versatility in synthetic applications
Properties
CAS No. |
120345-61-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)12(15)16-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3 |
InChI Key |
RAUSBWSWHWCVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


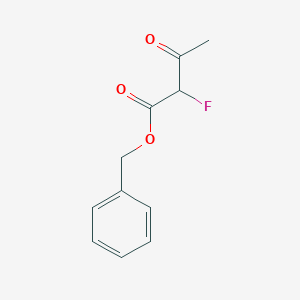
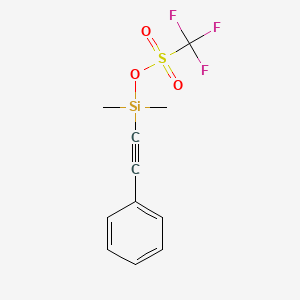
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

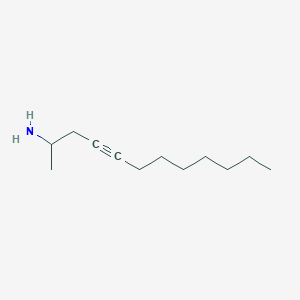
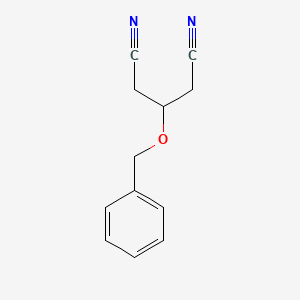
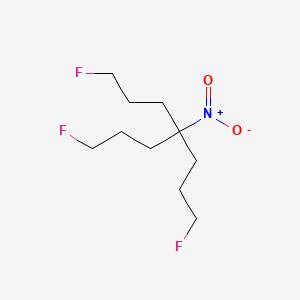
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
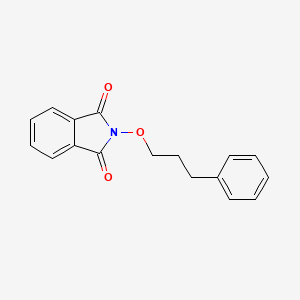
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
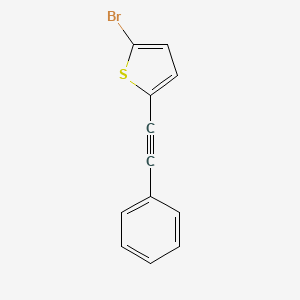
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
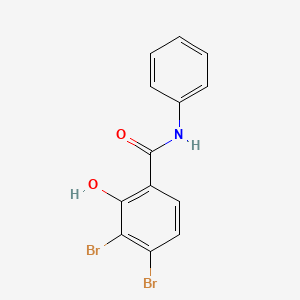
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
